molecular formula C5H7N B12682242 3-Pentenenitrile, (3Z)- CAS No. 16545-78-1

3-Pentenenitrile, (3Z)-

Cat. No.: B12682242
CAS No.: 16545-78-1
M. Wt: 81.12 g/mol
InChI Key: UVKXJAUUKPDDNW-IHWYPQMZSA-N
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Description

Cis-3-Pentenenitrile: is an organic compound with the molecular formula C5H7N It is characterized by the presence of a nitrile group (–C≡N) attached to a pentene chain with a cis configuration at the double bond

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Isomerization of cis-2-Pentenenitrile: One common method for preparing cis-3-Pentenenitrile involves the isomerization of cis-2-Pentenenitrile.

    Gas-Phase Pyrolysis: Another method involves the gas-phase pyrolysis of trans-3-Pentenenitrile.

Industrial Production Methods: The industrial production of cis-3-Pentenenitrile typically involves large-scale isomerization processes using specialized reactors and catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Cis-3-Pentenenitrile can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the nitrile group to an amine group using reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols.

Major Products Formed:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines.

    Substitution: Substituted nitriles or other derivatives.

Scientific Research Applications

Cis-3-Pentenenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Studies have explored its potential as a precursor for biologically active compounds.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of cis-3-Pentenenitrile involves its interaction with various molecular targets and pathways. The nitrile group can participate in various chemical reactions, leading to the formation of different products. The specific mechanism depends on the type of reaction and the conditions used.

Comparison with Similar Compounds

    Trans-3-Pentenenitrile: Similar in structure but with a trans configuration at the double bond.

    Cis-2-Pentenenitrile: An isomer with the nitrile group at a different position.

    Trans-2-Pentenenitrile: Another isomer with both a different position of the nitrile group and a trans configuration.

Uniqueness: Cis-3-Pentenenitrile is unique due to its specific configuration and reactivity. Its cis configuration at the double bond can lead to different chemical properties and reactivity compared to its trans isomers. This makes it valuable in certain synthetic applications where specific stereochemistry is required.

Properties

CAS No.

16545-78-1

Molecular Formula

C5H7N

Molecular Weight

81.12 g/mol

IUPAC Name

(Z)-pent-3-enenitrile

InChI

InChI=1S/C5H7N/c1-2-3-4-5-6/h2-3H,4H2,1H3/b3-2-

InChI Key

UVKXJAUUKPDDNW-IHWYPQMZSA-N

Isomeric SMILES

C/C=C\CC#N

Canonical SMILES

CC=CCC#N

Origin of Product

United States

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